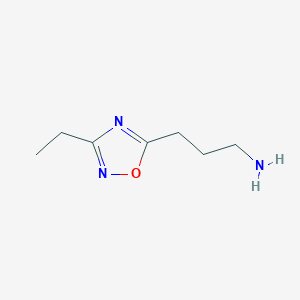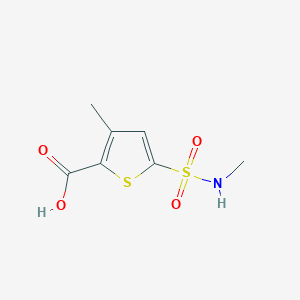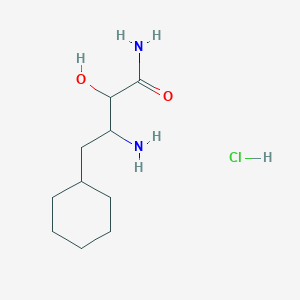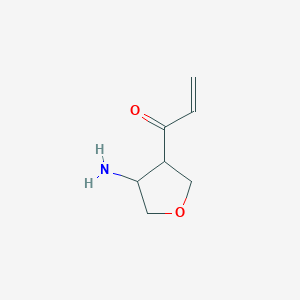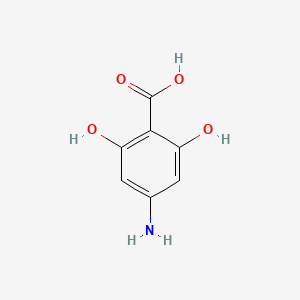
4-Amino-2,6-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2,6-dihydroxybenzoic acid is an aromatic compound with significant importance in various fields of chemistry and biology It is a derivative of benzoic acid, characterized by the presence of amino and hydroxyl groups at specific positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-dihydroxybenzoic acid typically involves the nitration of 2,6-dihydroxybenzoic acid followed by reduction. The nitration process introduces a nitro group at the 4-position, which is subsequently reduced to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using various reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be further reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of activating groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Amino-2,6-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2,6-dihydroxybenzoic acid involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to active sites and preventing substrate interaction. It also participates in redox reactions, contributing to its antioxidant properties. The pathways involved include modulation of oxidative stress and inhibition of specific enzymes related to inflammation and cellular signaling.
Comparaison Avec Des Composés Similaires
4-Amino-2,6-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids such as:
- 2,3-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
Uniqueness:
- The presence of both amino and hydroxyl groups at specific positions makes this compound unique in its reactivity and applications.
- It exhibits distinct chemical behavior compared to other hydroxybenzoic acids due to the electron-donating effects of the amino group, which enhances its nucleophilicity and reactivity in substitution reactions.
Propriétés
Numéro CAS |
69727-10-2 |
|---|---|
Formule moléculaire |
C7H7NO4 |
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
4-amino-2,6-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,9-10H,8H2,(H,11,12) |
Clé InChI |
KPYVJXKSQOYWOV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


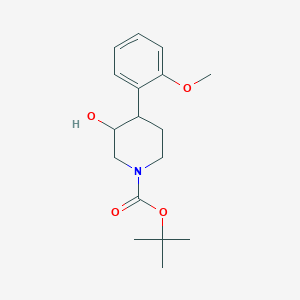
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)

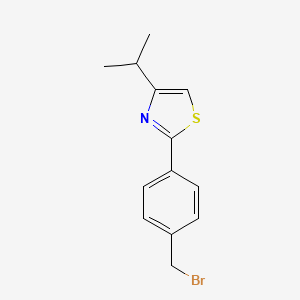


![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)
![3-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13155194.png)

